molecular formula C17H17N3O5 B3020344 Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034207-89-9

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3020344
CAS No.: 2034207-89-9
M. Wt: 343.339
InChI Key: OWFVZFLZAYIQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a methoxypyrazine group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aromatic aldehydes to form chalcones, which are then reacted with phenyl hydrazine in the presence of absolute alcohol as a solvent . Another approach involves Pd-catalyzed C-N cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells, sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-15-16(19-6-5-18-15)25-12-4-7-20(9-12)17(21)11-2-3-13-14(8-11)24-10-23-13/h2-3,5-6,8,12H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFVZFLZAYIQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.